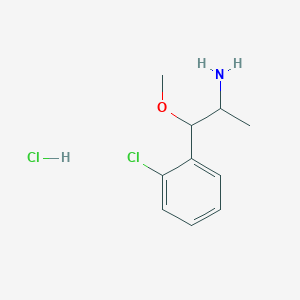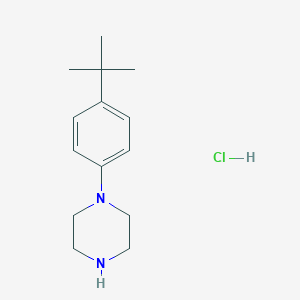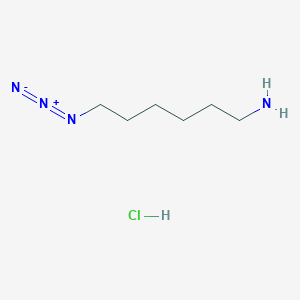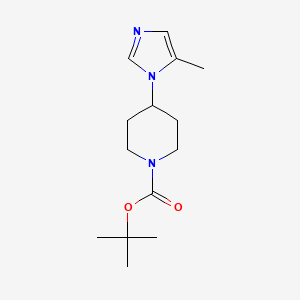
tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate, also known as TBMP, is a chemical compound that has been studied for its potential applications in a variety of scientific and medical fields. TBMP has been found to exhibit a diverse range of chemical, biochemical and physiological effects, and its structure and properties have been extensively studied in order to better understand its potential uses.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific and medical fields. It has been used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs, and as a catalyst in organic reactions. tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has also been used in the synthesis of polymers materials, such as polycarbonates and polyurethanes, and as a surfactant in the production of emulsions.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to interact with other proteins, such as proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and the regulation of cell growth and apoptosis. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate has been found to have anti-oxidant, anti-microbial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate as a reagent in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is stable and easy to handle. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is non-toxic and can be used in a variety of reactions. However, the use of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate in lab experiments also has some limitations. It is not soluble in water, and it is not compatible with certain organic solvents. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is sensitive to light and air, which can lead to degradation of the compound.
Direcciones Futuras
The potential applications of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate are still being explored, and there are several possible future directions for research. One possible future direction is the development of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate-based drugs for the treatment of cancer and other diseases. In addition, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate could be used as a catalyst in the synthesis of other compounds, such as polymers and surfactants. Finally, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate could be used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs.
Métodos De Síntesis
Tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of tert-butyl piperidine with 5-methyl-1H-imidazol-1-yl chloride in the presence of potassium carbonate and dimethylformamide. This reaction produces tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKTRPZRHQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
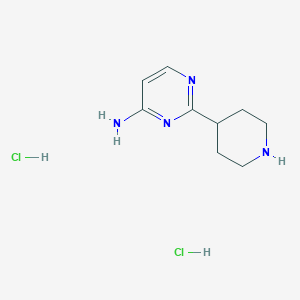
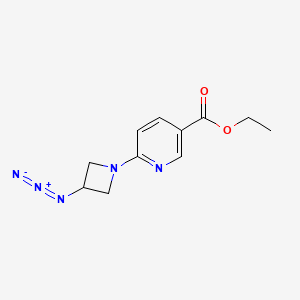
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
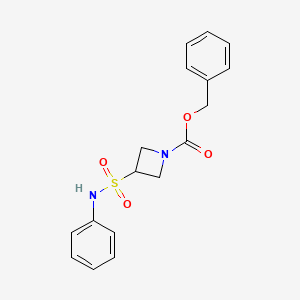
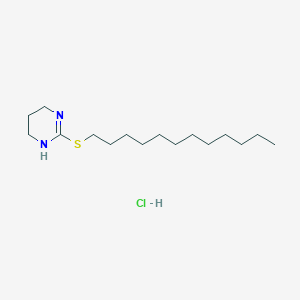
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)

